3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine
CAS No.: 1228666-20-3
Cat. No.: VC3372120
Molecular Formula: C9H9BrFIN2
Molecular Weight: 370.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228666-20-3 |
|---|---|
| Molecular Formula | C9H9BrFIN2 |
| Molecular Weight | 370.99 g/mol |
| IUPAC Name | 3-bromo-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine |
| Standard InChI | InChI=1S/C9H9BrFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2 |
| Standard InChI Key | AXJXEMONAZPBNR-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F |
| Canonical SMILES | C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F |
Introduction
Chemical Identity and Structure
3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine is a substituted pyridine derivative with three halogen atoms (bromine, fluorine, and iodine) and a pyrrolidine group attached to the pyridine ring. The structural complexity of this compound makes it particularly useful in medicinal chemistry and pharmaceutical synthesis. The compound's precise arrangement of functional groups creates a scaffold with potential for further modifications and derivatizations.
Identification Parameters
The compound can be identified through several standardized parameters as outlined in Table 1:
| Parameter | Value |
|---|---|
| Chemical Name | 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine |
| CAS Registry Number | 1228666-20-3 |
| Molecular Formula | C9H9BrFIN2 |
| Molecular Weight | 370.99 g/mol |
| IUPAC Name | 3-bromo-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine |
| PubChem Compound ID | 46318168 |
The compound is registered with specific product identifiers across various chemical suppliers, including AG00A5HY (AGN-PC-0WAO46) from Angene Chemical and VC3372120 from Vulcanchem, facilitating its procurement for research applications .
Structural Representation
The molecular structure of 3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine features a pyridine core with strategic halogen placement and a pyrrolidine ring attached at the 6-position. This arrangement can be represented through various chemical notations:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C9H9BrFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2 |
| Standard InChIKey | AXJXEMONAZPBNR-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F |
| Canonical SMILES | C1CCN(C1)C2=NC(=C(C(=C2)I)Br)F |
The structural arrangement features bromine at position 3, fluorine at position 2, iodine at position 4, and the pyrrolidine group attached at position 6 of the pyridine ring. This specific arrangement of substituents contributes to the compound's unique chemical reactivity and potential applications.
Physical and Chemical Properties
3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine exhibits distinctive physical and chemical characteristics that influence its handling, storage, and application in various research contexts.
Chemical Reactivity
The presence of three different halogen atoms (bromine, fluorine, and iodine) on the pyridine ring creates a reactivity profile that is particularly valuable in synthetic chemistry. The differential reactivity of these halogens allows for selective transformations:
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The iodine at position 4 typically exhibits higher reactivity in metal-catalyzed cross-coupling reactions
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The bromine at position 3 presents intermediate reactivity
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The fluorine at position 2 is generally less reactive in substitution reactions but contributes significantly to the compound's electronic properties
The pyrrolidine group at position 6 introduces basic character and potential hydrogen bonding capabilities to the molecule, further diversifying its reactivity profile. These features collectively make the compound a versatile building block for the synthesis of more complex structures, particularly in medicinal chemistry applications.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications indicate that the compound requires careful handling with appropriate personal protective equipment to minimize exposure risks .
Applications and Research Relevance
3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine has significant applications in pharmaceutical research and development, serving primarily as an intermediate in the synthesis of biologically active compounds.
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